1-(tert-butyldimethylsilyl)-5-nitro-1H-indole
Description
Properties
IUPAC Name |
tert-butyl-dimethyl-(5-nitroindol-1-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2Si/c1-14(2,3)19(4,5)15-9-8-11-10-12(16(17)18)6-7-13(11)15/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJPTIAVXQJGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Reactivity
The indole nucleus exhibits inherent reactivity at the N1 and C3 positions due to electron-rich -systems. Introducing a TBDMS group at N1 serves dual purposes: (1) it blocks electrophilic attack at the nitrogen, directing subsequent substitutions to the aromatic ring, and (2) enhances solubility in nonpolar solvents, facilitating purification. The nitro group at C5 is introduced via electrophilic nitration, where the TBDMS group exerts a para-directing influence, favoring substitution at the C5 position over C3 or C7.
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into two key intermediates:
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1-(tert-Butyldimethylsilyl)-1H-indole : Synthesized via silylation of indole using tert-butyldimethylsilyl chloride (TBDMSCl).
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5-Nitro-1H-indole : Achieved through nitration of 1H-indole, though direct nitration without protection often yields mixtures of C3 and C5 isomers.
Combining these steps—protection followed by nitration—ensures regioselectivity and high purity.
Synthetic Methodologies
Reaction Conditions and Optimization
The N1-silylation of indole is typically performed under anhydrous conditions using TBDMSCl in the presence of a base to scavenge HCl. Common bases include imidazole, triethylamine, or DMAP (4-dimethylaminopyridine), with DMF or THF as solvents. A representative procedure involves:
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Dissolving indole (1.0 equiv) in anhydrous THF under nitrogen.
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Adding imidazole (1.2 equiv) and TBDMSCl (1.1 equiv) at 0°C.
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Stirring at room temperature for 12–24 hours.
Key Parameters :
-
Temperature : Prolonged reaction times at >40°C risk desilylation.
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Solvent : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may necessitate rigorous drying.
Yield : 85–92% (reported for analogous silylations in patent literature).
Analytical Validation
Nitrating Agents and Conditions
Nitration of 1-(tert-butyldimethylsilyl)-1H-indole employs mixed acid systems (HNO/HSO) or acetyl nitrate (AcONO). The latter minimizes over-nitration and byproduct formation. A typical protocol includes:
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Dissolving the silylated indole (1.0 equiv) in dichloromethane (DCM) at 0°C.
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Adding fuming HNO (1.5 equiv) dropwise, followed by concentrated HSO (catalytic).
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Stirring at 0°C for 1 hour, then quenching with ice-water.
Key Observations :
Spectroscopic Confirmation
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: The C5–H resonance shifts downfield to δ 8.2–8.4 ppm (d, J = 2.4 Hz), with coupling to the nitro group.
Comparative Analysis of Synthetic Routes
Alternative Nitration Strategies
Recent advancements explore microwave-assisted nitration using NaNO and trifluoroacetic anhydride (TFAA), reducing reaction times to 10 minutes. However, yields remain comparable (72–75%) to conventional methods.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole can undergo various chemical reactions, including:
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Tetra-n-butylammonium fluoride, acidic conditions (e.g., acetic acid/water mixture).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products Formed
Reduction: 1-(tert-Butyldimethylsilyl)-5-amino-1H-indole.
Substitution: Free indole.
Coupling Reactions: Various substituted indoles depending on the coupling partners.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole is C14H20N2O2Si, with a molecular weight of 276.41 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) group and a nitro group attached to an indole ring, which contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity:
Research indicates that indole derivatives exhibit potential anticancer properties. The incorporation of the TBDMS group may enhance the solubility and bioavailability of the compound, making it a candidate for further development as an anticancer agent. Studies have shown that nitro-substituted indoles can induce apoptosis in cancer cells, suggesting a mechanism through which this compound could exert therapeutic effects .
Antimicrobial Properties:
Indoles are also known for their antimicrobial activities. The nitro group in this compound may play a crucial role in its interaction with microbial targets, potentially leading to the development of new antibacterial agents .
Synthetic Organic Chemistry
Building Block for Synthesis:
This compound serves as an essential building block in the synthesis of more complex indole derivatives. Its TBDMS protection allows for selective reactions at other functional groups without interfering with the indole core .
Synthetic Methodologies:
Various synthetic methodologies utilize this compound as a precursor. For example, it can undergo Friedel-Crafts reactions to form new carbon-carbon bonds, expanding the library of indole derivatives available for medicinal chemistry .
Biological Research
Biological Target Interactions:
Studies focusing on the interactions between this compound and biological targets are crucial for understanding its potential therapeutic effects. The TBDMS group can be removed under mild conditions, allowing for the exploration of its biological activity without the silyl protection .
Case Studies:
Recent investigations have highlighted the compound's role in exploring enzyme inhibition pathways and receptor interactions, which are vital for drug development and understanding disease mechanisms .
Mechanism of Action
The mechanism of action of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole depends on its specific applicationThe nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(tert-Butyl)-5-nitro-1H-indole (CAS: 952664-78-7)
- Structure : Replaces TBDMS with a tert-butyl group.
- Molecular Formula : C₁₂H₁₄N₂O₂ (MW: 218.25 g/mol) .
- Synthesis : Alkylation of 5-nitroindole with tert-butyl halides.
- Key Differences :
1-(4-Fluorobenzyl)-5-nitro-1H-indole (21c)
- Structure : Benzyl group with a para-fluoro substituent at the 1-position.
- Synthesis : Alkylation of 5-nitroindole with 4-fluorobenzyl bromide (74% yield) .
- Nitro group retained for bioactivity or reduction to amines. Higher polarity (clogP ~2.8) compared to TBDMS-protected indoles.
1-(tert-Butyldimethylsilyl)-5-iodo-1H-indole (6f)
- Structure : Iodo substituent at the 5-position.
- Synthesis : Silylation of 5-iodoindole with TBDMS chloride (92% yield) .
- Key Differences :
- Iodo group enables cross-coupling reactions (e.g., Suzuki-Miyaura).
- Nitro group in the target compound offers distinct reactivity (e.g., nucleophilic aromatic substitution).
- Molecular weight: 355.2 g/mol (iodo) vs. 292.4 g/mol (nitro).
1-(tert-Butyldimethylsilyl)indole-5-boronic Acid (CAS: 913835-68-4)
- Structure : Boronic acid at the 5-position.
- Applications : Suzuki-Miyaura coupling for biaryl synthesis .
- Key Differences :
- Boronic acid facilitates C-C bond formation, whereas the nitro group is redox-active.
- Higher synthetic versatility but lower stability in aqueous media compared to nitro derivatives.
Comparative Data Table
| Compound | 1-Position Substituent | 5-Position Group | Molecular Weight (g/mol) | Key Reactivity/Applications |
|---|---|---|---|---|
| 1-TBDMS-5-nitro-1H-indole | TBDMS | NO₂ | ~292.4 | Drug intermediates, redox reactions |
| 1-tert-Butyl-5-nitro-1H-indole | tert-Butyl | NO₂ | 218.25 | Less stable, lower steric hindrance |
| 1-(4-Fluorobenzyl)-5-nitro-1H-indole | 4-Fluorobenzyl | NO₂ | ~270.3 | Medicinal chemistry scaffolds |
| 1-TBDMS-5-iodo-1H-indole | TBDMS | I | 355.2 | Cross-coupling reactions |
| 1-TBDMS-indole-5-boronic acid | TBDMS | B(OH)₂ | 275.23 | Suzuki-Miyaura couplings |
Biological Activity
1-(tert-butyldimethylsilyl)-5-nitro-1H-indole is a synthetic compound characterized by the presence of a tert-butyldimethylsilyl group and a nitro group attached to an indole ring. This structure imparts unique chemical properties that may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula : C14H20N2O2Si
- Molecular Weight : 276.41 g/mol
- Structure : The compound features an indole core with a tert-butyldimethylsilyl substituent at the nitrogen atom and a nitro group at position 5.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, thereby exerting therapeutic effects. This mechanism is similar to other nitro-containing compounds known for their antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that compounds containing the nitro group, such as this compound, may exhibit significant antimicrobial properties. The mechanism often involves the generation of reactive species that damage bacterial DNA or inhibit metabolic pathways essential for bacterial growth.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial potential | |
| Metronidazole | Antiprotozoal and antibacterial | |
| Delamanid | Anti-tubercular |
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells is under investigation, with preliminary results suggesting that it may act through oxidative stress mechanisms.
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. The study highlighted the compound's potential as a lead in developing new anticancer agents.
Antibacterial Efficacy
Another investigation focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity, particularly against resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .
Comparative Analysis
The biological activity of this compound can be compared with other related compounds to understand its unique properties better.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Nitroindole | Indole ring with a nitro group | Basic structure without silylation |
| 6-Nitro-1H-indole | Nitro group at position 6 | Different position affects activity |
| 1-Methyl-5-nitro-1H-indole | Methyl substitution at position 1 | Focuses on methylation rather than silylation |
Q & A
Q. What synthetic methodologies are commonly employed to introduce the tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen?
The TBS group is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or DMAP. For example, in the synthesis of 1-(tert-butyldimethylsilyl)-1H-indole, indole reacts with TBSCl under anhydrous conditions (e.g., DMF or THF) at room temperature, achieving quantitative yields . This method ensures selective protection of the indole nitrogen while preserving reactivity at other positions (e.g., C-3 or C-5).
Q. How is the purity and structural integrity of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole validated?
Key characterization methods include:
- 1H and 13C NMR spectroscopy : The TBS group is confirmed by characteristic signals (e.g., δ ~0.5 ppm for Si(CH3)2 and δ ~0.85 ppm for C(CH3)3 in CDCl3) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.
- Chromatography : HPLC or TLC with solvents like ethyl acetate/hexane (e.g., 70:30) ensures purity >95% .
Advanced Research Questions
Q. How can reaction conditions be optimized for the nitration of 1-(tert-butyldimethylsilyl)-1H-indole to maximize yield and regioselectivity?
Nitration at the C-5 position requires careful control of electrophilic conditions. A study on similar indole derivatives demonstrated that iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield for nitration, likely due to iodine’s dual role as a catalyst and mild oxidant . Key parameters:
- Temperature : Elevated temperatures (40–80°C) improve reaction rates but may risk desilylation.
- Solvent polarity : Polar aprotic solvents (e.g., MeCN) stabilize nitronium ion intermediates.
- Regioselectivity : The TBS group directs nitration to the C-5 position via steric and electronic effects.
Q. How can contradictory spectral data (e.g., unexpected shifts in NMR) be resolved during characterization?
Discrepancies in NMR signals may arise from impurities, solvent effects, or residual catalysts. Strategies include:
Q. What precautions are necessary to preserve the nitro group during subsequent functionalization reactions?
The nitro group is sensitive to reducing conditions and strong acids/bases. For example:
- Catalytic hydrogenation : Avoid Pd/C or Raney Ni under H2, as this reduces nitro to amine. Use alternative reductants like Na2S2O4 for selective transformations.
- Acidic conditions : Nitro groups may undergo hydrolysis in concentrated H2SO4; milder acids (e.g., AcOH) are preferable .
Methodological Challenges and Solutions
Q. How can researchers address low yields in multi-step syntheses involving TBS-protected intermediates?
Common pitfalls include desilylation during workup or incompatible reaction conditions. Solutions:
- Inert atmosphere : Use N2/Ar to prevent moisture-induced cleavage of the TBS group.
- Stepwise monitoring : Use TLC or LC-MS after each step to identify incomplete reactions or side products .
- Alternative protecting groups : If TBS is unstable, consider bulkier silyl groups (e.g., TIPS) for enhanced stability .
Q. What advanced techniques are recommended for analyzing electronic effects of the nitro group on indole’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
